molecular formula C14H10BrN3O3 B2852408 4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine CAS No. 1312440-51-9

4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine

Cat. No. B2852408
M. Wt: 348.156
InChI Key: IABONIMIMOHFNS-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-J4 and has been extensively studied for its role as an inhibitor of the histone demethylase JMJD3.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-bromo-2-furancarboxaldehyde, which is synthesized from 5-bromofuran-2-carboxylic acid. The second intermediate is 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole, which is synthesized from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. These two intermediates are then coupled together using a condensation reaction to form the final product.

Starting Materials
5-bromofuran-2-carboxylic acid, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, Hydrazine hydrate, Sodium nitrite, Sodium nitrate, Sulfuric acid, Sodium hydroxide, Acetic acid, Ethanol, Diethyl ether, Chloroform, Methanol, Triethylamine, N,N-Dimethylformamide, Dimethyl sulfoxide, Phosphorus pentoxide, Phosphorus oxychloride, Sodium bicarbonate, Magnesium sulfate, Silica gel

Reaction
Synthesis of 5-bromo-2-furancarboxaldehyde:, Step 1: Dissolve 5-bromofuran-2-carboxylic acid (1.0 g, 5.3 mmol) in acetic acid (10 mL) and add sodium nitrite (0.7 g, 10.2 mmol) in water (5 mL) dropwise with stirring at 0°C., Step 2: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 3: Add sodium nitrate (1.5 g, 15.9 mmol) in water (5 mL) dropwise with stirring at 0°C., Step 4: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 5: Add sulfuric acid (5 mL) dropwise with stirring at 0°C., Step 6: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 7: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 8: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-2-furancarboxaldehyde as a yellow solid (0.8 g, 70%)., Synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole:, Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (1.0 g, 5.3 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.6 mmol) dropwise with stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture at room temperature for 2 h., Step 3: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 4: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole as a yellow solid (0.9 g, 85%)., Coupling of 5-bromo-2-furancarboxaldehyde and 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole:, Step 1: Dissolve 5-bromo-2-furancarboxaldehyde (0.5 g, 2.6 mmol) and 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole (0.7 g, 2.6 mmol) in N,N-dimethylformamide (10 mL) and add triethylamine (0.5 mL, 3.6 mmol) dropwise with stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture at room temperature for 12 h., Step 3: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 4: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography on silica gel using chloroform/methanol (95:5) as the eluent to obtain the final product as a yellow solid (0.6 g, 50%).

Mechanism Of Action

GSK-J4 works by inhibiting the activity of the histone demethylase JMJD3. This enzyme is involved in the regulation of gene expression, and by inhibiting its activity, GSK-J4 can alter the expression of genes involved in various cellular processes.

Biochemical And Physiological Effects

GSK-J4 has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of JMJD3. It has also been shown to inhibit the growth of cancer cells, indicating its potential use as a cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of using GSK-J4 in lab experiments is its specificity for JMJD3, which allows for the targeted inhibition of this enzyme. However, one limitation is that GSK-J4 may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for the study of GSK-J4. One area of research could be the development of more potent and selective inhibitors of JMJD3. Another area of research could be the investigation of the use of GSK-J4 in combination with other drugs for the treatment of cancer or autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action of GSK-J4 and its effects on gene expression.

Scientific Research Applications

GSK-J4 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of autoimmune diseases. GSK-J4 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-(5-bromofuran-2-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-11-4-3-9(21-11)13-12(14(16)18-17-13)7-1-2-8-10(5-7)20-6-19-8/h1-5H,6H2,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABONIMIMOHFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine

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